molecular formula C16H20ClF3N2O3S B2824703 1-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448129-26-7

1-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No. B2824703
CAS RN: 1448129-26-7
M. Wt: 412.85
InChI Key: RBMLKVJCTXSGJK-UHFFFAOYSA-N
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Description

The compound “1-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol” is a chemical compound that has been studied for its potential applications . It is related to a series of o-amino-arylurea derivatives that have been synthesized and evaluated for their kinase inhibitory activity .


Synthesis Analysis

The synthesis of this compound and its derivatives involves complex chemical reactions. For instance, a series of 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The compound contains a piperidin-4-yl group, a pyrrolidin-3-ol group, and a 4-chloro-3-(trifluoromethyl)phenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, the protodeboronation of pinacol boronic esters is one of the reactions involved in the synthesis of this compound .

Scientific Research Applications

Chemical Synthesis and Material Development

Research into sulfonamides and similar structures has led to the development of novel chemical synthesis techniques and materials. For instance, sulfonamides have been explored as novel terminators of cationic cyclisations, enabling the efficient formation of polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002). This method offers a pathway to synthesize complex structures, such as pyrrolidines, from simpler precursors.

Organic Chemistry and Synthesis of Heterocycles

The synthesis of tetrahydropyridine derivatives via a radical reaction of 1,6-enynes with sulfur dioxide and aryldiazonium tetrafluoroborates represents an advancement in the synthesis of sulfonated heterocycles. This method, which operates under mild conditions without catalysts, highlights the potential for creating sulfonated pyrrolidine and tetrahydropyridine derivatives, suggesting versatility in generating structurally diverse compounds (An & Wu, 2017).

Advanced Materials

The development of novel soluble fluorinated polyamides containing pyridine and sulfone moieties showcases the intersection of chemical synthesis and material science. These materials, characterized by high thermal stability and low dielectric constants, indicate the role of such compounds in creating advanced materials with potential applications in electronics and beyond (Liu et al., 2013).

properties

IUPAC Name

1-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClF3N2O3S/c17-15-2-1-13(9-14(15)16(18,19)20)26(24,25)22-7-3-11(4-8-22)21-6-5-12(23)10-21/h1-2,9,11-12,23H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMLKVJCTXSGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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